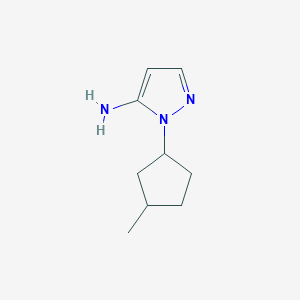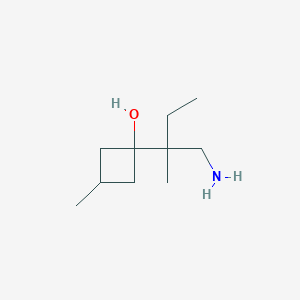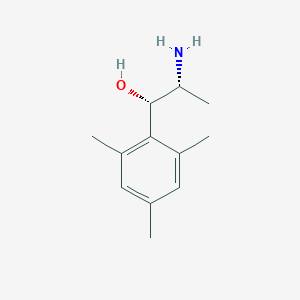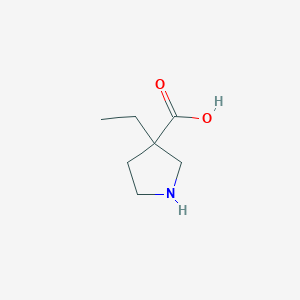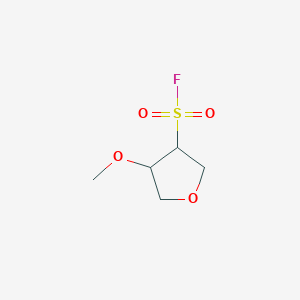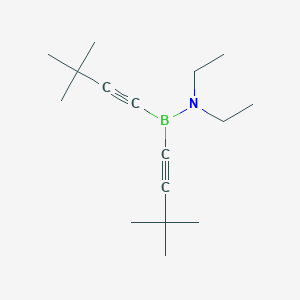
1,1-Bis(3,3-dimethylbut-1-yn-1-yl)-N,N-diethylboranamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Bis(3,3-dimethylbut-1-yn-1-yl)-N,N-diethylboranamine is an organoboron compound with a unique structure that includes both boron and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(3,3-dimethylbut-1-yn-1-yl)-N,N-diethylboranamine typically involves the reaction of diisopropyl (3,3-dimethylbut-1-yn-1-yl)boronate with N,N-diethylamine. The reaction is carried out under inert atmosphere conditions, often using tetrahydrofuran (THF) as the solvent. The reaction mixture is heated to around 60°C overnight, followed by purification through column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent development. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Bis(3,3-dimethylbut-1-yn-1-yl)-N,N-diethylboranamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the compound into boranes.
Substitution: The compound can participate in substitution reactions, where the boron or nitrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium-catalyzed cross-coupling reactions are common, using reagents like palladium acetate and triphenylphosphine.
Major Products
Oxidation: Boronic acids or boronates.
Reduction: Boranes.
Substitution: Various substituted boron or nitrogen-containing compounds.
Aplicaciones Científicas De Investigación
1,1-Bis(3,3-dimethylbut-1-yn-1-yl)-N,N-diethylboranamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as boron-containing polymers and ceramics.
Mecanismo De Acción
The mechanism of action of 1,1-Bis(3,3-dimethylbut-1-yn-1-yl)-N,N-diethylboranamine involves its ability to form stable complexes with various substrates. The boron atom can act as a Lewis acid, accepting electron pairs from nucleophiles. This property makes it useful in catalysis and as a building block in organic synthesis. The nitrogen atoms can also participate in coordination chemistry, further expanding its utility.
Comparación Con Compuestos Similares
Similar Compounds
Diisopropyl (3,3-dimethylbut-1-yn-1-yl)boronate: A precursor in the synthesis of 1,1-Bis(3,3-dimethylbut-1-yn-1-yl)-N,N-diethylboranamine.
N,N-Diethylboranamine: Another boron-nitrogen compound with similar properties.
Uniqueness
This compound is unique due to its dual functionality, incorporating both boron and nitrogen atoms. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in organic synthesis.
Propiedades
Número CAS |
89703-62-8 |
|---|---|
Fórmula molecular |
C16H28BN |
Peso molecular |
245.2 g/mol |
Nombre IUPAC |
N-[bis(3,3-dimethylbut-1-ynyl)boranyl]-N-ethylethanamine |
InChI |
InChI=1S/C16H28BN/c1-9-18(10-2)17(13-11-15(3,4)5)14-12-16(6,7)8/h9-10H2,1-8H3 |
Clave InChI |
PMWDUEZNPPZJHT-UHFFFAOYSA-N |
SMILES canónico |
B(C#CC(C)(C)C)(C#CC(C)(C)C)N(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


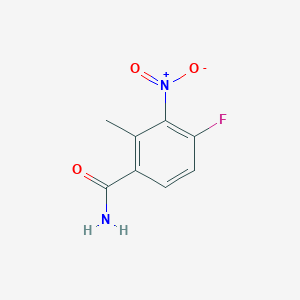
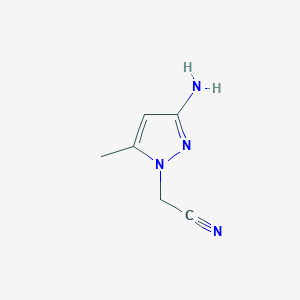
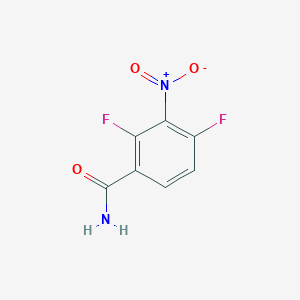
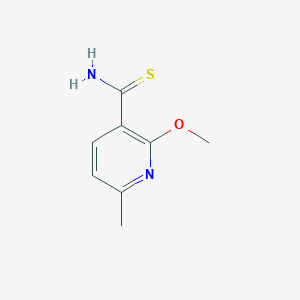
![2-[6-(difluoromethoxy)-7-methoxy-1H-indazol-3-yl]acetic acid](/img/structure/B13154270.png)
